molecular formula C17H23N5O B127327 Indisetron CAS No. 141549-75-9

Indisetron

Cat. No.: B127327
CAS No.: 141549-75-9
M. Wt: 313.4 g/mol
InChI Key: MHNNVDILNTUWNS-YHWZYXNKSA-N
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Description

Indisetron is a compound used primarily for the prophylaxis of chemotherapy-induced nausea and vomiting. It was approved by Japan’s Pharmaceuticals and Medical Devices Agency in 2004. This compound functions as a dual serotonin 5-HT3 and 5-HT4 receptor antagonist .

Scientific Research Applications

Indisetron has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Indisetron is a dual serotonin 5-HT3 and 5-HT4 receptor antagonist . These receptors are primarily found in the central nervous system and gastrointestinal tract. They play a crucial role in the regulation of nausea and vomiting, which are common side effects of chemotherapy .

Mode of Action

This compound works by blocking the action of serotonin at 5-HT3 and 5-HT4 receptors . Serotonin is a neurotransmitter that can trigger nausea and vomiting when released. By antagonizing these receptors, this compound prevents serotonin from binding to them, thereby inhibiting the initiation of the vomiting reflex .

Biochemical Pathways

It is known that the drug’s antiemetic effects are primarily due to its action on the 5-ht3 and 5-ht4 receptors . These receptors are involved in various biochemical pathways related to the regulation of nausea and vomiting .

Pharmacokinetics

This compound is administered orally and is metabolized in the liver. The enzymes CYP1A1, CYP2C9, CYP2D6, and CYP3A4 are involved in its metabolism . The bioavailability of this compound is reported to be around 0.66% , indicating that a small fraction of the administered dose reaches systemic circulation.

Result of Action

The primary result of this compound’s action is the prevention of nausea and vomiting, particularly those induced by chemotherapy . By blocking the action of serotonin at 5-HT3 and 5-HT4 receptors, this compound inhibits the initiation of the vomiting reflex, thereby alleviating these symptoms .

Future Directions

While specific future directions for Indisetron were not found in the retrieved sources, it is clear that the field of antiemetic drugs continues to evolve. New formulations and applications are continually being explored, and ongoing research is likely to yield further insights into the optimal use of drugs like this compound .

Biochemical Analysis

Biochemical Properties

Indisetron plays a significant role in biochemical reactions by interacting with serotonin receptors. Specifically, it binds to and inhibits the activity of serotonin 5-HT3 and 5-HT4 receptors . These receptors are involved in the transmission of signals in the central and peripheral nervous systems. By blocking these receptors, this compound prevents the binding of serotonin, thereby reducing nausea and vomiting associated with chemotherapy.

Cellular Effects

This compound affects various types of cells, particularly those in the gastrointestinal tract and the central nervous system. It influences cell function by modulating cell signaling pathways associated with serotonin receptors. This modulation can lead to changes in gene expression and cellular metabolism, ultimately reducing the symptoms of nausea and vomiting .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to serotonin 5-HT3 and 5-HT4 receptors, inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that would normally result in nausea and vomiting. Additionally, this compound may influence gene expression by altering the activity of transcription factors associated with these pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its efficacy may decrease over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of serotonin receptors, leading to prolonged antiemetic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces nausea and vomiting without significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and central nervous system depression have been observed . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those associated with serotonin metabolism. It interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of serotonin . By inhibiting serotonin receptors, this compound indirectly affects the levels of serotonin and its metabolites, influencing overall metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s localization and accumulation within specific tissues, such as the gastrointestinal tract and the central nervous system, are critical for its therapeutic effects.

Subcellular Localization

This compound’s subcellular localization plays a role in its activity and function. It is primarily localized to the cell membrane, where it interacts with serotonin receptors . Post-translational modifications, such as phosphorylation, may influence this compound’s targeting to specific cellular compartments, enhancing its efficacy in inhibiting serotonin receptor activity.

Preparation Methods

The synthesis of Indisetron involves the formation of its core structure, which includes an indazole scaffold. The synthetic route typically involves the reaction of 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane with 1H-indazole-3-carboxamide under specific conditions to yield this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Indisetron undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Indisetron is similar to other serotonin receptor antagonists such as Granisetron and Ondansetron. this compound is unique in its dual antagonistic action on both 5-HT3 and 5-HT4 receptors, whereas Granisetron and Ondansetron primarily target only the 5-HT3 receptor . This dual action may provide a broader spectrum of efficacy in preventing nausea and vomiting.

Similar Compounds

  • Granisetron
  • Ondansetron
  • Tropisetron

This compound’s unique dual receptor antagonism sets it apart from these similar compounds, potentially offering enhanced therapeutic benefits in certain clinical scenarios .

Properties

IUPAC Name

N-[(1R,5S)-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl]-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-21-9-12-7-11(8-13(10-21)22(12)2)18-17(23)16-14-5-3-4-6-15(14)19-20-16/h3-6,11-13H,7-10H2,1-2H3,(H,18,23)(H,19,20)/t11?,12-,13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNNVDILNTUWNS-YHWZYXNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(CC(C1)N2C)NC(=O)C3=NNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2CC(C[C@@H](C1)N2C)NC(=O)C3=NNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318343
Record name Indisetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141549-75-9
Record name Indisetron [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141549759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indisetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDISETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89RBZ66NVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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